Tegafur

Content Navigation

Oral fluoropyrimidine regimens often fail due to 5-FU’s erratic oral bioavailability. Tegafur (CAS 17902-23-7), a lipophilic prodrug, ensures reliable intestinal absorption and hepatic CYP2A6-dependent conversion to 5-FU for sustained systemic exposure. • Enables oral combination therapies with metabolic modulators like uracil/gimeracil to tailor pharmacokinetics. • Distinct from capecitabine’s tumor-selective activation; critical for comparative toxicity studies. • Higher solubility in DMSO/ethanol simplifies stock preparation. SMolecule supplies high-purity Tegafur with consistent quality for reproducible research.

CAS Number

Product Name

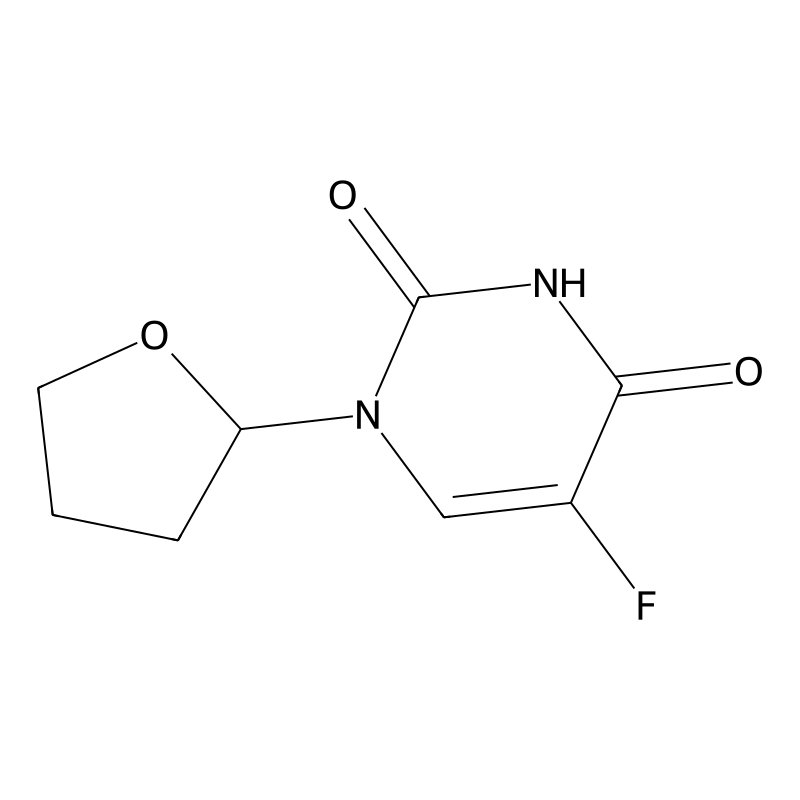

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Partly miscible

Synonyms

Canonical SMILES

Purity

Package Size

Tegafur (CAS 17902-23-7) is a fluoropyrimidine prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). Unlike 5-FU, which has poor and erratic oral bioavailability, Tegafur is designed for oral administration and is converted to 5-FU in the body, primarily by the liver enzyme CYP2A6. This conversion provides a more sustained systemic exposure to the active cytotoxic agent, 5-FU, forming the basis for its use in various oral chemotherapy regimens. Its value is often realized in combination with modulators that alter 5-FU's metabolism and toxicity profile.

Research Fit

Oral prodrug for sustained 5-FU delivery in preclinical models

CYP2A6-dependent bioactivation pathway research tool

Reported high oral bioavailability supports PK modeling without infusion

References

- [1] Fujita K, et al. Effects of CYP2A6 genotype and plasma level of 5-chloro-2,4-dihydroxipyridine (CDHP) on pharmacokinetics (PK) of tegafur (FT) and 5-fluorouracil (5-FU) in the patients treated by S-1. J Clin Oncol. 2011;29(4_suppl):239.

- [2] Pazdur R, et al. Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl)-5-fluorouracil. Cancer Chemother Pharmacol. 1998;42(5):421-6.

- [3] Thurston DE, Pysz I. Chemistry and Pharmacology of Anticancer Drugs. CRC Press; 2021.

- [4] Tegafur/uracil. Wikipedia. Accessed April 24, 2026.

- [5] What is the mechanism of Tegafur? Patsnap Synapse. Accessed April 24, 2026.

- [6] Malet-Martino M, Martino R. The oral fluorouracil prodrugs. Cancer Network; 2002.

- [7] Kowalczyk P, et al. Synthesis of Tegafur by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions. Org. Process Res. Dev. 2017;21(6):919-924.

Direct substitution of Tegafur with its active metabolite, 5-fluorouracil (5-FU), is impractical for oral applications due to 5-FU's poor intestinal penetration and extensive first-pass metabolism, which lead to low and erratic bioavailability. Tegafur's lipophilicity and oral absorption properties are key differentiators. Furthermore, substituting Tegafur with other oral prodrugs like capecitabine is not a direct replacement. Capecitabine's activation involves a three-step enzymatic process culminating with thymidine phosphorylase, which is often more concentrated in tumor tissue, whereas Tegafur's conversion relies on hepatic CYP2A6. This difference in metabolic pathway is a critical procurement consideration, as it dictates the drug's behavior and suitability for specific biological systems or combination strategies.

Substitution Risk

CYP2A6-mediated activation; DPD inhibitor (uracil or gimeracil) included

Three-step enzymatic cascade; no co-administered DPD inhibitor

Activation pathway and DPD modulation differ fundamentally; exposure profiles may not be interchangeable.

Genetic variants reported to alter tegafur clearance; relevant for PK study design

Activation not CYP2A6-dependent; genotype impact negligible

Pharmacogenomic variability in tegafur exposure may not transfer to other oral fluoropyrimidines.

References

- [1] Tegafur/uracil. Wikipedia. Accessed April 24, 2026.

- [2] Kowalczyk P, et al. Synthesis of Tegafur by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions. Org. Process Res. Dev. 2017;21(6):919-924.

- [3] What is the mechanism of Tegafur? Patsnap Synapse. Accessed April 24, 2026.

Pharmacokinetic Modulation with DPD Inhibitors

Tegafur serves as a precursor that enables significant modulation of 5-FU pharmacokinetics when co-administered with a dihydropyrimidine dehydrogenase (DPD) inhibitor like uracil (in UFT) or gimeracil (in S-1). Uracil competitively inhibits the degradation of 5-FU, resulting in sustained and higher concentrations of the active drug. In a clinical study comparing UFT (Tegafur/uracil) to continuous intravenous 5-FU infusion, the maximum plasma concentration (Cmax) of 5-FU from oral UFT on day 5 was 2.3 ± 1.9 µM, significantly higher than the steady-state concentration of 0.6 ± 0.1 µM achieved with infusion. Gimeracil is an even more potent DPD inhibitor, being approximately 200-fold more powerful than uracil, leading to significantly higher 5-FU peak levels and AUC when combined with Tegafur.

| Evidence Dimension | Peak Plasma Concentration (Cmax) of 5-FU |

| Target Compound Data | 2.3 ± 1.9 µM (from oral Tegafur/Uracil on Day 5) |

| Comparator Or Baseline | 0.6 ± 0.1 µM (from continuous intravenous 5-FU infusion) |

| Quantified Difference | ~3.8-fold higher peak concentration compared to steady-state infusion baseline |

| Conditions | Clinical pharmacokinetic study in patients receiving equimolar doses of 5-FU equivalent. |

This demonstrates Tegafur's primary value as a tunable precursor for oral regimens, allowing for pharmacokinetic profiles unachievable with intravenous 5-FU alone.

Physicochemical Differences from 5-FU

Tegafur exhibits distinct physicochemical properties compared to its active metabolite, 5-fluorouracil, which directly impacts its handling and formulation suitability. Tegafur is characterized by higher lipophilicity and different water solubility compared to 5-FU, which is a key reason for its improved oral absorption characteristics. For laboratory and process applications, Tegafur is soluble in DMSO at concentrations of 40 mg/mL or higher, and is also soluble in ethanol. This contrasts with 5-FU's more limited solubility profile. This difference in solubility is a critical procurement factor for researchers developing novel oral dosage forms or requiring specific solvent compatibility for in vitro or in vivo experiments.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | ≥ 40 mg/mL |

| Comparator Or Baseline | 5-Fluorouracil (generally lower, requiring specific conditions) |

| Quantified Difference | Higher solubility and compatibility with common organic solvents used in research and formulation. |

| Conditions | Standard laboratory conditions for preparing stock solutions for in vitro assays. |

Tegafur's solubility profile makes it more amenable to formulation in common organic solvents for preclinical research and development compared to 5-fluorouracil.

Toxicity Profile vs. Capecitabine

When used in combination regimens, the choice of oral fluoropyrimidine can lead to different toxicity profiles, a key consideration in both preclinical and clinical settings. In a real-world cohort study comparing preoperative chemoradiotherapy regimens for rectal cancer, Tegafur-uracil (UFT) was associated with a lower incidence of hematologic toxicity compared to capecitabine or intravenous 5-FU/LV. The rate of neutropenia was 0% in the UFT group, compared to 20.0% in the capecitabine group and 16.7% in the 5-FU/LV group. Conversely, capecitabine-based regimens are associated with a significantly higher incidence of hand-foot syndrome (HFS) compared to S-1 (Tegafur/gimeracil/oteracil) based therapies.

| Evidence Dimension | Incidence of Neutropenia |

| Target Compound Data | 0% (in Tegafur-uracil regimen) |

| Comparator Or Baseline | 20.0% (in Capecitabine regimen); 16.7% (in 5-FU/LV regimen) |

| Quantified Difference | Complete absence of neutropenia compared to rates in comparator arms. |

| Conditions | Retrospective cohort study of 79 patients with rectal cancer receiving preoperative concurrent chemoradiotherapy. |

For studies where hematologic toxicity is a limiting factor or a confounding variable, selecting Tegafur provides a quantifiable advantage over other common fluoropyrimidines.

Precursor for Oral Combination Therapies

Tegafur is the logical choice for research and development focused on oral combination therapies that require sustained 5-FU exposure. Its utility as a precursor, designed to be paired with metabolic modulators like uracil or gimeracil, allows for the creation of drug systems with tailored pharmacokinetic profiles and potentially enhanced therapeutic windows.

Oral Bioavailability and Simplified Handling

In preclinical models where oral administration is necessary and direct use of 5-FU is not viable, Tegafur provides a reliable and well-characterized alternative. Its superior solubility in common laboratory solvents like DMSO and ethanol simplifies stock solution preparation and handling compared to 5-FU, improving workflow efficiency and reproducibility in formulation development.

Comparative Oncology and Toxicology Research

For comparative studies investigating the mechanisms of fluoropyrimidine-induced toxicities, Tegafur serves as an essential comparator to capecitabine and 5-FU. Its distinct metabolic activation pathway and differential toxicity profile, particularly the lower incidence of hematologic side effects in some contexts, make it a critical tool for dissecting the specific contributions of activation pathways to overall safety.

Application Fit Matrix

References

- [1] Sugimachi K, et al. Scientific Basis for the Combination of Tegafur With Uracil. Oncology (Williston Park). 1997;11(10 Suppl):14-21.

- [2] Malet-Martino M, Martino R. The oral fluorouracil prodrugs. Cancer Network; 2002.

- [3] Kowalczyk P, et al. Synthesis of Tegafur by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions. Org. Process Res. Dev. 2017;21(6):919-924.

- [5] Lin Y-C, et al. Preoperative Chemoradiotherapy with Tegafur-Uracil, Capecitabine, or 5-Fluorouracil/Leucovorin for Rectal Cancer in an Asian Cohort: A Real-World Comparison from the Pre-TNT Era. Curr. Oncol. 2024;31(2):749-764.

- [6] What is the mechanism of Tegafur? Patsnap Synapse. Accessed April 24, 2026.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (95.12%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Tegafur is a congener of the antimetabolite fluorouracil with antineoplastic activity. Tegafur is a prodrug that is gradually converted to fluorouracil in the liver by the cytochrome P-450 enzyme. Subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by inhibiting thymidylate synthase and reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01B - Antimetabolites

L01BC - Pyrimidine analogues

L01BC03 - Tegafur

Mechanism of Action

KEGG Target based Classification of Drugs

Transferases (EC2)

Methyltransferases [EC:2.1.1.-]

TYMS [HSA:7298] [KO:K00560]

Pictograms

Acute Toxic

Other CAS

17902-23-7

Absorption Distribution and Excretion

Following oral administration, about less 20% of total tegafur is excreted unchanged in the urine.

The volume of distribution based on apparent volume of distribution and urinary excretion data of tegafur is 16 L/m^2.

No pharmacokinetic data available.

Metabolism Metabolites

Tegafur has known human metabolites that include 5-Fluorouracil.

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

[Choroidal metastasis from gastric cancer 8 years after surgery]

Seiji Natsuki, Yukihiro Kato, Tomohisa Okuno, Shigehiko Nishimura, Naoyuki TaenakaPMID: 34108353 DOI: 10.11405/nisshoshi.118.541

Abstract

A man in his 50s underwent total gastrectomy with D2 lymphadenectomy for gastric cancer 8 years ago. The pathological stage was pT3N3bM0, pStage IIIC. He took tegafur, gimeracil, and oteracil potassium (S-1) as adjuvant chemotherapy for the next 3 years at his own request. No recurrence was observed for 8 years after surgery, but then a recurrent lesion near the anastomosis and multiple metastases were detected on abdominal computed tomography. He started treatment with S-1 plus oxaliplatin. One month later, he experienced right-sided visual disturbance. Ophthalmological tests revealed a tumor on his choroid. Three months later, the recurrent tumor and metastatic lesions shrank, and his visual symptoms improved. Therefore, we diagnosed choroidal metastasis from gastric cancer. Choroidal metastasis from the gastrointestinal tract is extremely rare. We discuss this case along with the relevant literature.[A Long‒Term Survival Case of Gastric Cancer with Disseminated Intravascular Coagulation due to Myelocarcinomatosis Treated with S‒1 plus Oxaliplatin Therapy]

Ryuichi Morita, Takeshi Ishikawa, Yuki Sawai, Mariko Kajiwara, Kohei Asaeda, Reo Kobayashi, Hajime Miyazaki, Toshifumi Doi, Ken Inoue, Osamu Dohi, Naohisa Yoshida, Kazuhiro Kamada, Kazuhiko Uchiyama, Tomohisa Takagi, Hideyuki Konishi, Yuji Naito, Yoshito ItohPMID: 34006725 DOI:

Abstract

We report the case of a 36‒year‒old man who was treated with S‒1 plus oxaliplatin(SOX)therapy for gastric cancer with disseminated intravascular coagulation(DIC). The patient visited our hospital for the treatment of an unresectable type 4 advanced gastric cancer. He had respiratory distress at the first visit. A chest CT scan revealed ground‒glass shadows as well as interstitial and septal thickening diffusely located in both the lungs, which suggested cancerous lymphangiopathy. Moreover, based on blood test results, DIC was diagnosed. After the administration of SOX in combination with recombinant human soluble thrombomodulin, the patient recovered from DIC, and the values of the tumor markers(CEA and CA19‒9) were normalized. After more than 14 months post treatment, the patient has survived without relapse. There are several reports that chemotherapy for gastric cancer is effective for DIC; however, there are no reports on regimens using oxaliplatin. Regimens using this drug may improve the prognosis of gastric cancer complicated by disseminated myelocarcinomatosis and DIC.Investigation of a Novel S-1 Administration Schedule for Treating Metastatic and Recurrent Breast Cancer (KBCOG13)

Mayuko Miki, Shintaro Takao, Muneharu Konishi, Yasushi Shigeoka, Masaru Miyashita, Hirofumi Suwa, Yasuo Miyoshi, Koichi Hirokaga, Toshitaka Okuno, Kazuhiko Yamagami, Michiko Imamura, Keiko Murase, Ayako Yanai, Hirokazu TaninoPMID: 34083305 DOI: 10.21873/anticanres.15096

Abstract

S-1, a 5-fluorouracil(5-FU) oral anti-cancer drug, has been traditionally used with a schedule of 4-week oral administration followed by 2-week rest for breast cancer treatment. We, herein, aimed to investigate the clinical efficacy and safety of a schedule of 2-week oral administration followed by 1-week rest for patients with metastatic breast cancer.We enrolled patients with HER2-negative metastatic breast cancer who had not received prior chemotherapy. S-1 was administered consecutively for 2-weeks followed by a 1-week rest.

Between September 1, 2013 and August 31, 2016, 32 patients were enrolled. The median follow-up time was 32.1 months. The median progression-free survival (PFS) was 9.4 months. Overall survival (OS) was 41.0 months, time to treatment failure (TTF) was 7.8 months, response rate (RR) was 31.3%, and disease control rate (DCR) was 78.1%. The incidence of grade 3 side-effects was not high.

The 3-week schedule of S-1 can be considered useful as a treatment for patients with metastatic breast cancer, helping in maintaining a high quality of life.

Perioperative or postoperative adjuvant oxaliplatin with S-1 versus adjuvant oxaliplatin with capecitabine in patients with locally advanced gastric or gastro-oesophageal junction adenocarcinoma undergoing D2 gastrectomy (RESOLVE): an open-label, superiority and non-inferiority, phase 3 randomised controlled trial

Xiaotian Zhang, Han Liang, Ziyu Li, Yingwei Xue, Yanong Wang, Zhiwei Zhou, Jiren Yu, Zhaode Bu, Lin Chen, Yian Du, Xinbao Wang, Aiwen Wu, Guoli Li, Xiangqian Su, Gang Xiao, Ming Cui, Dan Wu, Li Chen, Xiaojiang Wu, Yanbing Zhou, Lianhai Zhang, Chengxue Dang, Yulong He, Zhongtao Zhang, Yihong Sun, Yong Li, Huanqiu Chen, Yuxian Bai, Changsong Qi, Peiwu Yu, Guanbao Zhu, Jian Suo, Baoqing Jia, Leping Li, Changming Huang, Fei Li, Yingjiang Ye, Huimian Xu, Xin Wang, Yannan Yuan, Jian-Yu E, Xiangji Ying, Chen Yao, Lin Shen, Jiafu Ji, RESOLVE study groupPMID: 34252374 DOI: 10.1016/S1470-2045(21)00297-7

Abstract

The optimal perioperative chemotherapeutic regimen for locally advanced gastric cancer remains undefined. We evaluated the efficacy and safety of perioperative and postoperative S-1 and oxaliplatin (SOX) compared with postoperative capecitabine and oxaliplatin (CapOx) in patients with locally advanced gastric cancer undergoing D2 gastrectomy.We did this open-label, phase 3, superiority and non-inferiority, randomised trial at 27 hospitals in China. We recruited antitumour treatment-naive patients aged 18 years or older with historically confirmed cT4a N+ M0 or cT4b Nany M0 gastric or gastro-oesophageal junction adenocarcinoma, with Karnofsky performance score of 70 or more. Patients undergoing D2 gastrectomy were randomly assigned (1:1:1) via an interactive web response system, stratified by participating centres and Lauren classification, to receive adjuvant CapOx (eight postoperative cycles of intravenous oxaliplatin 130 mg/m

on day one of each 21 day cycle plus oral capecitabine 1000 mg/m

twice a day), adjuvant SOX (eight postoperative cycles of intravenous oxaliplatin 130 mg/m

on day one of each 21 day cycle plus oral S-1 40-60 mg twice a day), or perioperative SOX (intravenous oxaliplatin 130 mg/m

on day one of each 21 day plus oral S-1 40-60 mg twice a day for three cycles preoperatively and five cycles postoperatively followed by three cycles of S-1 monotherapy). The primary endpoint, assessed in the modified intention-to-treat population, 3-year disease-free survival to assess the superiority of perioperative-SOX compared with adjuvant-SOX and the non-inferiority (hazard ratio non-inferiority margin of 1·33) of adjuvant-SOX compared with adjuvant-CapOx. Safety analysis were done in patients who received at least one dose of the assigned treatment. This study is registered with ClinicalTrials.gov,

.

Between Aug 15, 2012, and Feb 28, 2017, 1094 patients were screened and 1022 (93%) were included in the modified intention-to-treat population, of whom 345 (34%) patients were assigned to the adjuvant-CapOx, 340 (33%) patients to the adjuvant-SOX group, and 337 (33%) patients to the perioperative-SOX group. 3-year disease-free survival was 51·1% (95% CI 45·5-56·3) in the adjuvant-CapOx group, 56·5% (51·0-61·7) in the adjuvant-SOX group, and 59·4% (53·8-64·6) in the perioperative-SOX group. The hazard ratio (HR) was 0·77 (95% CI 0·61-0·97; Wald p=0·028) for the perioperative-SOX group compared with the adjuvant-CapOx group and 0·86 (0·68-1·07; Wald p=0·17) for the adjuvant-SOX group compared with the adjuvant-CapOx group. The most common grade 3-4 adverse events was neutropenia (32 [12%] of 258 patients in the adjuvant-CapOx group, 21 [8%] of 249 patients in the adjuvant-SOX group, and 30 [10%] of 310 patients in the perioperative-SOX group). Serious adverse events were reported in seven (3%) of 258 patients in adjuvant-CapOx group, two of which were related to treatment; eight (3%) of 249 patients in adjuvant-SOX group, two of which were related to treatment; and seven (2%) of 310 patients in perioperative-SOX group, four of which were related to treatment. No treatment-related deaths were reported.

Perioperative-SOX showed a clinically meaningful improvement compared with adjuvant-CapOx in patients with locally advanced gastric cancer who had D2 gastrectomy; adjuvant-SOX was non-inferior to adjuvant-CapOx in these patients. Perioperative-SOX could be considered a new treatment option for patients with locally advanced gastric cancer.

National Key Research and Development Program of China, Beijing Scholars Program 2018-2024, Peking University Clinical Scientist Program, Taiho, Sanofi-Aventis, and Hengrui Pharmaceutical.

For the Chinese translation of the abstract see Supplementary Materials section.

Safety of alternate-day treatment with TS-1

Yuta Nishiyama, Yasuhiro Fukuyama, Takuya Maruo, Shinichiro Yoda, Masataka Iwano, Shinpei Kawarai, Hideki Kayanuma, Kensuke OritoPMID: 34148911 DOI: 10.1292/jvms.21-0060

Abstract

Tegafur is a prodrug of fluoropyrimidine 5-fluorouracil (5-FU), while TS-1is an oral fixed-dose combination of three active drugs, tegafur, gimeracil, and oteracil. This pilot study evaluated the safety of tegafur/gimeracil/oteracil in the treatment of cancers in dogs. Tegafur/gimeracil/oteracil was administered orally at a mean dose of 1.1 mg/kg twice daily on alternate days, Monday-Wednesday-Friday, every week to 11 dogs with tumors. Partial response and stable disease were observed in one dog each, whereas six exhibited progressive disease. Three dogs were not assessed. Adverse events, the most serious being grade 2, were noted in seven dogs. Adverse events were acceptable, and the drug was effective in some dogs. Therefore, tegafur/gimeracil/oteracil may be useful for treating malignant solid tumors in canines.

Safety and efficacy of S1 monotherapy or combined with nab-paclitaxel in advanced elderly pancreatic cancer patients: A meta-analysis

Yunlong Chen, Jiangning Gu, Menghong Yin, Chenqi Wang, Dan Chen, Lili Yang, Xiang Chen, Zhikun Lin, Jian Du, Shimeng Cui, Chi Ma, Haifeng LuoPMID: 34160399 DOI: 10.1097/MD.0000000000026342

Abstract

To evaluate the therapeutic efficacy and safety of S1 monotherapy or combination with nab-paclitaxel for the treatment of elderly patients with metastatic or locally advanced pancreatic adenocarcinoma.PubMed, Embase, Cochrane Central Library, China Biology Medicine, and China National Knowledge Infrastructure databases were searched without time limits according to the inclusion criteria. RevMan (Version 5.3) software was used for data extraction and meta-analysis. Objective response rate (ORR) and disease control rate (DCR) were used to evaluate therapeutic effects while side effects including leukopenia, thrombocytopenia, neurotoxicity, vomit, and alopecia were extracted for evaluation. There was no need for ethical review in this study because no ethical experiments were conducted and all data used were public data. All relevant data are within the paper and its Supporting Information files.

Four retrospective studies comprising 308 elderly patients with metastatic or locally advanced pancreatic adenocarcinoma were included in the analysis. One hundred fifty-one patients underwent S1 monotherapy and 157 received S1 combined nab-paclitaxel. Meta-analysis indicated that compared with S1 monotherapy, S1 combined with nab-paclitaxel had higher ORR (OR 2.25, 95% CI: 1.42-3.55; P = .0005) and DCR (OR 2.94, 95% CI: 1.55-5.58; P = .0009). The adverse reaction of leukopenia was higher in the combined therapy group (OR 1.85, 95% CI: 1.09-3.13, P = .02), but no significant difference was found in thrombocytopenia, neurotoxicity, vomiting, and alopecia between the 2 groups (P > .05).

Nab-paclitaxel plus S1 was more efficient in terms of ORR and DCR than S1 monotherapy in elderly pancreatic ductal adenocarcinoma patients while the side effect was controllable with a higher probability of leukopenia. Thus, combined nab-paclitaxel and S1 could be safely used in elderly patients.

Clinical Significance of

Shinsuke Hatori, Kentaro Sakamaki, Takehiko Yokohori, Yayoi Kimura, Yukihiko Hiroshima, Itaru Hashimoto, Keisuke Komori, Hayato Watanabe, Kazuki Kano, Hirohito Fujikawa, Toru Aoyama, Masakatsu Numata, Takanobu Yamada, Hiroshi Tamagawa, Naoto Yamamoto, Takashi Ogata, Manabu Shizawa, Norio Yukawa, Soichiro Morinaga, Yasushi Rino, Munetaka Masuda, Hiroshi Saeki, Yohei Miyagi, Takashi OshimaPMID: 34230154 DOI: 10.21873/anticanres.15146

Abstract

This study aimed to evaluate the prognostic significance of PLA2G2A expression in patients with locally advanced gastric cancer (GC).PLA2G2A expression levels in cancerous tissue specimens and adjacent normal mucosa obtained from 134 patients with stage II/III GC who received adjuvant chemotherapy with S-1 after curative resection were measured using real-time quantitative polymerase chain reaction. Subsequently, the associations of PLA2G2A expression with clinicopathological features and survival were evaluated.

No association was observed between clinicopathological features and PLA2G2A expression levels. Overall survival was significantly longer in patients with high PLA2G2A expression levels (p=0.022). Multivariate analysis revealed that PLA2G2A expression was a significant, independent prognostic factor (hazard ratio=0.136; 95% confidence interval=0.0185-0.992; p=0.049).

PLA2G2A mRNA expression may serve as a useful prognostic marker in patients with locally advanced GC who receive curative surgery and adjuvant chemotherapy with S-1.

A Rare Case of Reversible Cardiac Dysfunction Associated with Tegafur/Gimeracil/Oteracil (S-1) Therapy

Takuya Oyakawa, Zhensheng Hua, Aya Ebihara, Taro ShigaPMID: 33994512 DOI: 10.1536/ihj.20-651

Abstract

For the past 20 years, S-1 has been used in the treatment of many types of cancer. However, the clinical importance of myocardial dysfunction attributed to S-1 remains to be unclear. Thus, in this study, we report on a patient with myocardial dysfunction associated with S-1.S-1 postoperative chemotherapy for gastric cancer was included as a treatment for a 65-year-old man. On day 8, S-1 treatment was discontinued after the patient developed an oral ulcer. He was then admitted to the hospital because of diarrhea caused by S-1. At approximately the same time, he developed dyspnea, and his chest X-rays revealed perihilar vascular engorgement and cardiac enlargement. Although his brain natriuretic peptide was 595.8 pg/mL, troponin I and creatine phosphokinase were unremarkable. Electrocardiograms showed no change in atrial fibrillations or new ST-T wave change. As per his transthoracic echocardiogram, noted were expansion of the left ventricle, global hypokinesis, and reduced left ventricular ejection fraction (approximately 40%). The patient was then diagnosed with S-1-related myocardial dysfunction. Furosemide, human atrial natriuretic peptide, dobutamine, enalapril, spironolactone, and bisoprolol were administered. Thirteen days after being diagnosed with heart failure, his symptoms disappeared, his echocardiogram showed that the left ventricular ejection fraction had increased to 65%, and the cardiothoracic ratio improved to 47% according to his chest X-rays.S-1-related myocardial dysfunction may be reversible, as it can improve after approximately 2 weeks.[A Case of Gastric Cancer with Extensive Lymph Node Metastasis Causing Stenosis Symptoms in the Primary pCR after Preoperative Chemotherapy]

Satoshi Mochizuki, Tomohiro Matsui, Naosuke Nakamichi, Hidekazu Hiramoto, Takeshi Ishimoto, Toshiyuki Kosuga, Masahiro Tsujiura, Susumu Nakashima, Mamoru MasuyamaPMID: 33976054 DOI:

Abstract

A 65‒year‒old man was found with a circumferential type 2 tumor in the gastric antrum by upper gastrointestinal endoscopy, and biopsy revealed poorly a differentiated adenocarcinoma and HER2‒negative results. According to imaging examinations and laparoscopy, he was diagnosed with an advanced gastric cancer, classified as cT4a(SE)N3M0 and cStage Ⅲ. He underwent neoadjuvant chemotherapy(SOX regimen)because of the bulky N finding. After 2 courses of the treatment, marked reductions in the primary gastric lesion and metastatic lymph nodes were observed, although stenosis appeared at the gastric tumor site. The W‒ED tube was used to depressurize the stomach and to manage his nutrition, and the patient's surgery was conducted under good general conditions. We performed a distal gastrectomy(D2 dissection)and cholecystectomy. Histopathological examination showed no viable tumor cells in the primary gastric lesion(Grade 3). Two metastases were found in the dissected lymph nodes, although only a few cancer cells persisted. We report a case of gastric cancer in which pCR was obtained in the primary lesion, although stenosis appeared after the neoadjuvant chemotherapy.Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis

Po-Huang Chen, Yi-Ying Wu, Cho-Hao Lee, Chi-Hsiang Chung, Yu-Guang Chen, Tzu-Chuan Huang, Ren-Hua Yeh, Ping-Ying Chang, Ming-Shen Dai, Shiue-Wei Lai, Ching-Liang Ho, Jia-Hong Chen, Yeu-Chin Chen, Je-Ming Hu, Sung-Sen Yang, Wu-Chien ChienPMID: 33950962 DOI: 10.1097/MD.0000000000025756

Abstract

We conducted a population-based cohort study enrolling patients with Stage II and III colon cancer receiving postoperative adjuvant chemotherapy with uracil and tegafur (UFT) or fluorouracil (5-FU) from the Taiwan National Health Insurance Research Database from 2000 to 2015. The outcomes of the current study were disease-free survival (DFS) and overall survival (OS). Hazard ratios (HRs) were calculated by multivariate Cox proportional hazard regression models. We compared our effectiveness results from the literature by meta-analysis, which provided the best evidence. Severe adverse events were compared in meta-analysis of reported clinical trials. In the nationwide cohort study, UFT (14,486 patients) showed DFS similar to postoperative adjuvant chemotherapy (adjusted HR 1.037; 95% confidence interval [CI] 0.954-1.126; P = .397) and OS (adjusted HR 0.964; 95% CI 0.891-1.041; P = .349) compared with the 5-FU (866 patients). Our meta-analysis confirmed the similarity of effectiveness and found the incidence of leucopaenia was statistically significantly reduced in UFT (risk ratio 0.12; 95% CI 0.02-0.67; I2 = 0%). Through our analysis, we have confirmed that UFT is a well-tolerated adjuvant therapy choice, and has similar treatment efficacy as 5-FU in terms of DFS and OS in patients with Stage II and III colon cancer.Explore Compound Types